molecular formula C19H14Cl2N2O4S B11689203 methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11689203
M. Wt: 437.3 g/mol
InChI Key: BVIZHEHUSFTJLL-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone core, which is achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. The dichlorophenyl group is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques used in industrial synthesis include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The dichlorophenyl group may play a crucial role in binding to these targets, while the thiazolidinone ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Dichlorophenyl Derivatives: Compounds containing the dichlorophenyl group, such as diclofenac, are widely used for their anti-inflammatory and analgesic effects.

Uniqueness

METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

methyl 4-[(E)-[3-[(3,4-dichloroanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H14Cl2N2O4S/c1-27-18(25)12-4-2-11(3-5-12)8-16-17(24)23(19(26)28-16)10-22-13-6-7-14(20)15(21)9-13/h2-9,22H,10H2,1H3/b16-8+

InChI Key

BVIZHEHUSFTJLL-LZYBPNLTSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.